molecular formula C10H20N2O5 B066157 Tert-butyl (R)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate CAS No. 167102-61-6

Tert-butyl (R)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate

Cat. No. B066157
M. Wt: 248.28 g/mol
InChI Key: DJHNFMPUFGYKTR-SSDOTTSWSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl carbamates involves strategies that offer control over the stereochemistry and functional group compatibility. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, acting as N-(Boc) nitrone equivalents in reactions with organometallics to yield N-(Boc)hydroxylamines (Guinchard, Vallée, & Denis, 2005). These serve as building blocks in organic synthesis, showcasing the compound's role in constructing complex molecules.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of tert-butyl and carbamate functional groups. These groups influence the reactivity and stability of the molecule. For instance, studies on similar compounds, such as tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, highlight the importance of structural elements in synthetic applications (Qin et al., 2014).

Chemical Reactions and Properties

Tert-butyl carbamates participate in a variety of chemical reactions, including kinetic resolution and enantioselective syntheses. For example, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification demonstrates the compound's capacity for generating optically pure enantiomers, essential for pharmaceutical applications (Piovan, Pasquini, & Andrade, 2011).

Physical Properties Analysis

The physical properties of tert-butyl carbamates, such as solubility, melting point, and crystalline structure, are crucial for their handling and application in synthesis. While specific data for tert-butyl (R)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate might not be readily available, analogs provide valuable insights. For instance, the crystalline structure and hydrogen bonding patterns of related carbamates influence their solubility and reactivity (Howie et al., 2011).

Scientific Research Applications

Parallel Kinetic Resolution

  • Application in Asymmetric Synthesis : Tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates, closely related to the compound of interest, have been used in parallel kinetic resolution for the asymmetric synthesis of differentially protected 3-oxy-substituted cispentacin and transpentacin derivatives. This process facilitates the efficient production of compounds with high diastereomeric and enantiomeric excess (Aye et al., 2008).

Precursor for Foldamer Study

  • Role as a Precursor : A compound named Boc-AzAla-Ala-OMe, structurally similar to the queried compound, serves as a precursor for the study of a new class of foldamer based on aza/α-dipeptide oligomerization. The structure and hydrogen bonding of the compound facilitate its role in this study (Abbas et al., 2009).

Intermediate in Biotin Synthesis

  • Key Intermediate in Biotin Synthesis : Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an analog of the compound , is a crucial intermediate in the natural product Biotin's synthesis. This synthesis process is significant for understanding the biosynthesis of essential biomolecules like fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Building Blocks in Organic Synthesis

  • Role in Organic Synthesis : Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, compounds similar in structure, have been prepared and utilized as building blocks in organic synthesis. They behave as N-(Boc)-protected nitrones in reactions with organometallics, demonstrating their versatility in the field of synthetic chemistry (Guinchard et al., 2005).

Enzymatic Kinetic Resolution

  • Application in Enantioselective Synthesis : The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, another closely related compound, highlights its use in obtaining optically pure enantiomers. This process showcases the compound's role in producing chiral organoselenanes and organotelluranes, which are significant in medicinal chemistry (Piovan et al., 2011).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves potential future research directions or applications for the compound. It may include potential therapeutic uses, industrial applications, or areas for further study.


Please note that the availability of this information may vary depending on how well-studied the compound is. For less common or newly synthesized compounds, some of this information may not be available. Always refer to reliable sources for information on chemical compounds.


properties

IUPAC Name

tert-butyl N-[(2R)-3-hydroxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O5/c1-10(2,3)17-9(15)11-7(6-13)8(14)12(4)16-5/h7,13H,6H2,1-5H3,(H,11,15)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHNFMPUFGYKTR-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (R)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate

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